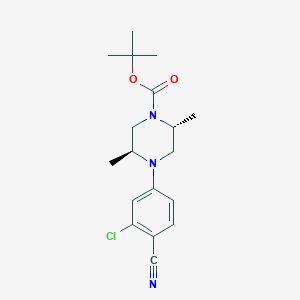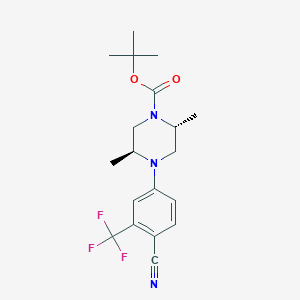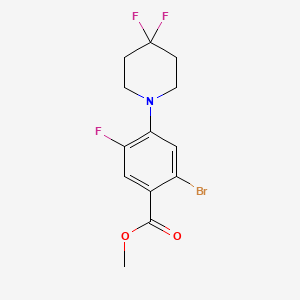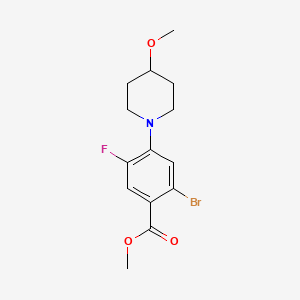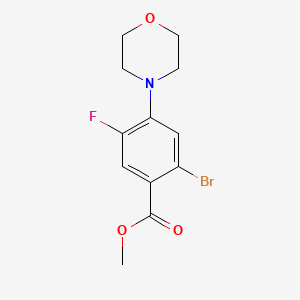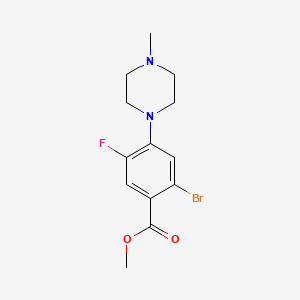
Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a fluorine atom, and a methylpiperazine group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include substituted benzoates, biaryl compounds, and various derivatives of the original ester.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may be explored for its effects on various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylpiperazine group can enhance its binding affinity and selectivity towards certain targets, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
Methyl 2-fluorobenzoate: Lacks the bromine and methylpiperazine groups, making it less reactive in certain coupling reactions.
Methyl 2-bromo-5-fluoropyridine: Contains a pyridine ring instead of a benzoate ester, leading to different reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a boronic ester group, making it suitable for different types of coupling reactions.
Uniqueness: Methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the methylpiperazine group, makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(4-methylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODFWFISYFCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone,1-[5-bromo-2-(methoxy-d3)phenyl]-](/img/structure/B8213218.png)
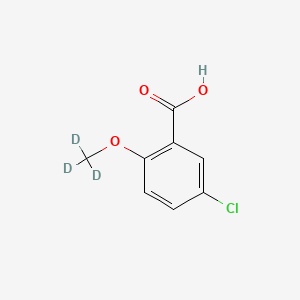
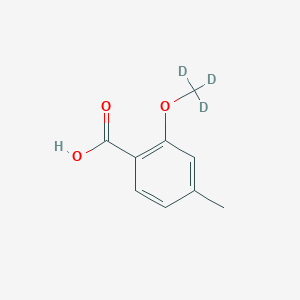
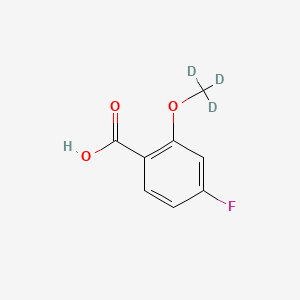
![tert-Butyl ((4'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B8213234.png)
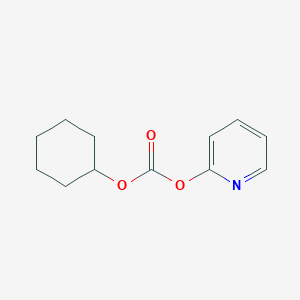
![(NE,S)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213256.png)
![(NE,R)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213264.png)
